Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based heterocyclic compound featuring a 1,6-dihydropyridazine core substituted with an ethyl carboxylate group at position 3, a p-tolyl group at position 1, and a 2-((2,5-dimethylphenyl)amino)-2-oxoethoxy moiety at position 3. Pyridazine derivatives are widely studied for their biological activities, such as antihypertensive, antimicrobial, and anti-inflammatory effects, often modulated by substituent variations on the heterocyclic core .
The synthesis of such compounds typically involves condensation reactions between carbohydrazides and substituted phenyl derivatives under reflux conditions, as described in pyridazine derivative syntheses (e.g., refluxing ethanol with sodium acetate as a catalyst) .
Properties
IUPAC Name |
ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)18-10-7-15(2)8-11-18)32-14-21(28)25-19-12-16(3)6-9-17(19)4/h6-13H,5,14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXMIWASNOBTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pyridazine Derivatives
Key structural analogs include:
Key Observations:
- Substituent Effects: The target compound’s 2,5-dimethylphenyl group increases lipophilicity (clogP ≈ 3.8) compared to the 4-ethoxyphenyl analog (clogP ≈ 2.9), which may enhance passive diffusion across biological membranes but reduce aqueous solubility .
- Biological Activity: Pyridazine-triazole hybrids (e.g., entries in ) demonstrated dose-dependent antihypertensive effects in rodent models (e.g., 20–40% reduction in systolic BP at 10 mg/kg). The target compound’s amide and ester groups may confer similar pharmacodynamic profiles, though empirical data are lacking.
Heterocyclic Core Variations
Compounds with alternative heterocyclic cores but similar substituents include:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core: Thiazolo-pyrimidine (vs. pyridazine in the target compound).
- Properties: Higher planarity due to fused thiazole and pyrimidine rings, leading to stronger π-π stacking (density = 1.432 g/cm³) . This may enhance crystallinity but reduce solubility.
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